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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)cyclohexanone

Cat. No.: B027520 Get Quote

In the landscape of medicinal chemistry and drug development, the 4-arylcyclohexanone

scaffold is a privileged structure, serving as a versatile pharmacophore for a range of

therapeutic targets.[1] 4-(4-Chlorophenyl)cyclohexanone (CAS No. 14472-80-1) is a key

representative of this class. Its unique architecture, featuring a cyclohexanone ring and a

chlorophenyl substituent, influences critical physicochemical properties like lipophilicity and

electronic distribution. These properties, in turn, govern how its derivatives interact with

biological macromolecules, making a thorough understanding of its fundamental characteristics

essential for rational drug design.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 4-(4-Chlorophenyl)cyclohexanone. We will delve into its structural and spectral

characteristics, analytical methodologies for its characterization, and the context of its

application in modern research. This document is intended for researchers, medicinal chemists,

and quality control specialists who require a deep, practical understanding of this important

chemical entity.

Core Physicochemical Characteristics
The fundamental physical and chemical properties of a compound are the bedrock of its

application in research and development. They dictate storage conditions, solvent selection for

reactions and analysis, and potential metabolic pathways. 4-(4-Chlorophenyl)cyclohexanone
is a white solid under standard conditions.[3][4] Its key properties are summarized below.
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Property Value Source(s)

CAS Number 14472-80-1 [5]

Molecular Formula C₁₂H₁₃ClO Derived from structure

Molecular Weight 210.68 g/mol Derived from formula

Appearance White Solid [4]

Melting Point 138-141 °C [3][4]

Boiling Point 138-141 °C at 0.5 Torr [3][4]

Solubility
Soluble in Chloroform,

Dichloromethane
[3][4]

Storage
Under inert gas (Nitrogen or

Argon) at 2-8°C
[3][4]

Analytical Characterization Workflow
A robust analytical workflow is critical to confirm the identity, purity, and stability of a chemical

intermediate like 4-(4-Chlorophenyl)cyclohexanone. The process is multi-faceted, employing

a suite of spectroscopic and chromatographic techniques to build a comprehensive profile of

the compound.
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Figure 1. Analytical Workflow for 4-(4-Chlorophenyl)cyclohexanone
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Caption: Workflow for synthesis, purification, and characterization.

Spectroscopic Profile: Elucidating the Molecular
Structure
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Each technique

provides a unique piece of the puzzle, and together they confirm the precise arrangement of

atoms within the 4-(4-Chlorophenyl)cyclohexanone molecule.
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Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 4-
(4-Chlorophenyl)cyclohexanone, the most telling feature is the carbonyl (C=O) group of the

ketone.

C=O Stretch: A strong, sharp absorption peak is expected around 1715 cm⁻¹, which is

characteristic of a saturated, six-membered ring ketone.[6] The position of this peak confirms

the presence of the carbonyl group and its non-conjugated nature.[6]

C-H Stretch (sp³): Absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960

cm⁻¹), corresponding to the C-H bonds of the cyclohexyl ring.

C-H Stretch (sp²): Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3020-

3100 cm⁻¹) for the C-H bonds on the aromatic ring.[7]

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹

region.

C-Cl Stretch: A peak corresponding to the C-Cl bond stretch is expected in the fingerprint

region, typically between 700-800 cm⁻¹.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence

of a hydroxyl (-OH) group, distinguishing it from its alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR:

Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the

aromatic region (~7.2-7.4 ppm). The para-substitution pattern leads to a characteristic

AA'BB' system due to symmetry.

Cyclohexanone Protons: The protons on the cyclohexanone ring will appear as complex

multiplets in the upfield region (~1.8-3.0 ppm). The protons alpha to the carbonyl group will
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be the most downfield shifted within this range. The proton at the C4 position (methine

proton) will also be a distinct multiplet.

¹³C NMR:

Carbonyl Carbon: A characteristic peak will be observed far downfield (>200 ppm), which

is diagnostic for a ketone carbonyl carbon.[8]

Aromatic Carbons: Four signals are expected in the aromatic region (~120-145 ppm). The

carbon atom bearing the chlorine (C-Cl) and the carbon atom attached to the cyclohexyl

ring (ipso-carbon) will have distinct chemical shifts.

Cyclohexanone Carbons: Signals corresponding to the methylene and methine carbons of

the cyclohexyl ring will be observed in the upfield region (~25-50 ppm).

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern under ionization.

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular

ion peak. Due to the presence of chlorine, this peak will be a cluster of two peaks: one for

the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 intensity

ratio, which is a definitive signature for a monochlorinated compound.

Key Fragmentation Pathways: The fragmentation of cyclic ketones is well-documented.[9]

Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common pathway.
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Figure 2. Key Mass Spectrometry Fragmentation Pathways
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Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols: A Practical Approach
The following protocols are standardized methods for the analysis and synthesis of 4-(4-
Chlorophenyl)cyclohexanone, designed to be self-validating and reproducible.

Protocol 1: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic

molecules. A C18 column is used due to its versatility in retaining moderately nonpolar

compounds like our target. A gradient elution of water and acetonitrile allows for the effective

separation of the main compound from both more polar and less polar impurities. UV detection

is suitable as the chlorophenyl group contains a chromophore.

Methodology:
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System Preparation:

Instrument: HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

Column Temperature: 30 °C.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 220 nm.

Sample Preparation:

Accurately weigh approximately 1 mg of 4-(4-Chlorophenyl)cyclohexanone.

Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Run:

Injection Volume: 10 µL.

Gradient Program:

0-2 min: 50% B

2-15 min: 50% to 95% B

15-17 min: 95% B

17.1-20 min: 50% B (re-equilibration)

Data Analysis:
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Integrate all peaks in the chromatogram.

Calculate the purity by dividing the area of the main peak by the total area of all peaks and

multiplying by 100%.

Protocol 2: Laboratory-Scale Synthesis
Rationale: A common and efficient route to 4-arylcyclohexanones is the oxidation of the

corresponding secondary alcohol.[2] This method avoids harsh conditions and often results in

high yields. Sodium hypochlorite (in the form of bleach) is an inexpensive and readily available

oxidizing agent.

Methodology:

Reaction Setup:

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(4-

chlorophenyl)cyclohexanol (1.0 eq).

Dissolve the starting material in acetic acid (approx. 10 volumes).

Cool the flask in an ice-water bath to 0-5 °C.

Oxidation:

Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~6-8%, 1.2 eq)

dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate

(e.g., 4:1) mobile phase until the starting material is consumed.

Workup and Isolation:

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

destroy excess oxidant.

Extract the mixture three times with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

The crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by flash column chromatography on silica gel to yield pure 4-(4-
Chlorophenyl)cyclohexanone.[2]

Applications in Drug Discovery and Research
The 4-(4-Chlorophenyl)cyclohexanone moiety is a valuable starting point for the synthesis of

novel therapeutic agents. Its derivatives have been explored for various biological activities.

For example, the related 4-amino-4-arylcyclohexanone analogs have shown potent analgesic

properties.[1] Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane

carbohydrazide have been investigated for antibacterial activity.[1][10] The compound itself

serves as a crucial reference standard in the development of these more complex active

pharmaceutical ingredients (APIs), essential for quality control, pharmacokinetic studies, and

stability testing.[2] Its role as a key intermediate in the synthesis of ketamine, a non-competitive

NMDA receptor antagonist, highlights the importance of this structural class in neuroscience.

[11][12]

Conclusion
4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical intermediate; it is a

foundational building block in the pursuit of novel therapeutics. Its well-defined physicochemical

and spectroscopic properties, presented herein, provide the essential data required by

researchers for its confident use in synthesis and analysis. The provided protocols for

characterization and synthesis offer a practical framework for laboratory application, ensuring

reproducibility and high standards of quality. As research into CNS disorders and infectious

diseases continues, the utility of the 4-arylcyclohexanone scaffold, and by extension this key

derivative, is set to endure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]

3. Cyclohexanone, 4-(4-chlorophenyl)- CAS#: 14472-80-1 [m.chemicalbook.com]

4. Cyclohexanone, 4-(4-chlorophenyl)- | 14472-80-1 [amp.chemicalbook.com]

5. scbt.com [scbt.com]

6. bartleby.com [bartleby.com]

7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of cyclohexene image diagram doc
brown's advanced organic chemistry revision notes [docbrown.info]

8. bmse000405 Cyclohexanone at BMRB [bmrb.io]

9. chemistry.miamioh.edu [chemistry.miamioh.edu]

10. researchgate.net [researchgate.net]

11. Synthesis of 2-(2-Chlorophenyl)cyclohexanone_Chemicalbook [chemicalbook.com]

12. Ketamine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Introduction: The Significance of the 4-
Arylcyclohexanone Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027520#physicochemical-properties-of-4-4-
chlorophenyl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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